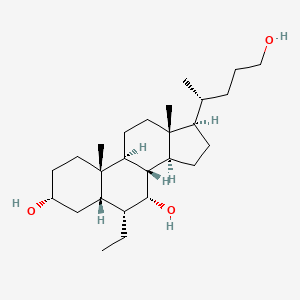

6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol

Description

Properties

IUPAC Name |

(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAHTQWQZRMFH-JDCMAIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with 5beta-cholestane-3alpha,7alpha,25-triol or related bile acids such as cholic acid derivatives, which provide a suitable steroid framework for subsequent modifications (see,,).

Side Chain Modification

The key step involves the transformation of the side chain at C-24 to incorporate the ethyl group at the 6alpha position. This is achieved through a series of reactions, including:

- Dehydration and unsaturation introduction : Using reagents such as acetic anhydride and acids to generate unsaturated intermediates (e.g., delta24 compounds).

- Hydroboration-oxidation : To convert the unsaturated side chain into the corresponding alcohol, facilitating further functionalization.

Introduction of the Ethyl Group at 6alpha

The ethyl group at the 6alpha position is introduced via alkylation reactions on the steroid nucleus:

- Alkylation of the steroid nucleus : Using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride, under controlled conditions, to selectively alkylate the 6alpha position.

- Regioselectivity control : Achieved through the use of protecting groups or directing groups to ensure the ethyl group attaches at the desired position without affecting other hydroxyl groups.

Hydroxylation at 3alpha, 7alpha, and 24 Positions

Hydroxyl groups are introduced or retained at specific positions via:

- Selective oxidation : Using reagents like osmium tetroxide or m-chloroperbenzoic acid (m-CPBA) for hydroxylation.

- Protection-deprotection strategies : To ensure hydroxyl groups are introduced at specific sites without side reactions.

Synthesis Pathway Summary

Notable Research Findings and Innovations

- Protection group elimination : Recent methods avoid the use of protecting groups, reducing reaction steps and improving overall yield, as demonstrated in patent literature ().

- Reaction efficiency : The two-step synthesis pathway described in recent patents significantly shortens the process, minimizes raw material consumption, and enhances scalability (see).

- Stereochemical control : Use of chiral reagents and stereoselective reactions ensures the correct configuration at chiral centers, especially at the 24-position (see,).

Data Tables of Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dehydration of cholestane derivative | Acetic anhydride, acid catalyst | Toluene | Reflux | 75-85 | Forms delta24 unsaturated intermediates |

| Hydroboration-oxidation | BH3, H2O2 | Tetrahydrofuran (THF) | 0°C to room temp | 80-90 | Converts unsaturated side chain to hydroxylated derivative |

| Alkylation at 6alpha | Ethyl bromide, K2CO3 | Acetone | Reflux | 60-70 | Regioselective alkylation |

| Hydroxylation at 3alpha, 7alpha, 24 | m-CPBA, OsO4 | CH2Cl2 | Room temp | 70-85 | Selective hydroxylation |

Chemical Reactions Analysis

Types of Reactions

6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

Pharmaceutical Applications

Cholesterol Metabolism Regulation

This compound plays a significant role in the regulation of cholesterol metabolism. It functions as a ligand for the farnesoid X receptor (FXR), which is involved in bile acid synthesis and cholesterol homeostasis. Activation of FXR by 6alpha-ethyl derivatives can lead to decreased levels of cholesterol and triglycerides in the bloodstream, thus presenting potential therapeutic benefits for hyperlipidemia and atherosclerosis .

Obeticholic Acid Development

6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol serves as a precursor for the synthesis of obeticholic acid, a drug approved for the treatment of primary biliary cholangitis (PBC). Obeticholic acid acts by activating FXR, leading to improved liver function and reduced bile acid levels .

Biological Activities

Antimicrobial Properties

Research indicates that bile acids exhibit antimicrobial activities against various pathogens. The structural modifications in compounds like 6alpha-ethyl-5beta-cholane-3alpha,7alpha,24-triol may enhance their effectiveness against bacteria and fungi. Studies have shown that derivatives can disrupt microbial membranes, leading to cell death .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. By modulating immune responses through FXR activation, it may help reduce inflammation in conditions such as inflammatory bowel disease (IBD) and other chronic inflammatory disorders .

Industrial Applications

Biosurfactants Production

Due to its amphiphilic nature, 6alpha-ethyl-5beta-cholane-3alpha,7alpha,24-triol can be utilized in the production of biosurfactants. These compounds are environmentally friendly alternatives to synthetic surfactants and are used in various industries including cosmetics, food processing, and bioremediation .

Electronics Industry Applications

Bile acids have been explored for their potential use in the electronics industry as precursors for photoresist materials used in integrated circuits. The unique chemical properties of bile acids allow for innovative applications beyond traditional biological uses .

Case Studies

Mechanism of Action

The mechanism of action of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol involves its interaction with specific molecular targets, such as bile acid receptors. These interactions can modulate various signaling pathways involved in lipid metabolism, inflammation, and cellular homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6α-Ethyl-5β-cholane-3α,7α,24-triol with structurally and functionally related compounds:

Key Findings from Comparative Analysis:

Substituent Effects on Receptor Binding :

- The 6α-ethyl group in 6α-Ethyl-5β-cholane-3α,7α,24-triol may reduce enzymatic degradation compared to hydroxylated analogs like 3α,6α,7α-Trihydroxy-5β-cholansaeure, which are more prone to phase I/II metabolism .

- Cholic acid’s 12α-OH group is critical for binding to FXR, whereas the absence of this group in 6α-Ethyl-5β-cholane-3α,7α,24-triol suggests divergent receptor interactions .

Metabolic Pathways :

- Compounds with 24-OH groups, such as (24S)-7α,24-Dihydroxycholesterol, are intermediates in alternative bile acid synthesis pathways (e.g., via CYP46A1 in the brain) . The 24-OH in 6α-Ethyl-5β-cholane-3α,7α,24-triol may similarly target peripheral tissues but requires validation.

Structural vs. Functional Relationships :

- Oxysterols like 7α,24-Dihydroxy-3-oxocholest-4-en-26-oic acid exhibit neuroactivity due to their unsaturated backbone and ketone group, whereas saturated cholane derivatives (e.g., 6α-Ethyl-5β-cholane-3α,7α,24-triol) are more likely to act on bile acid transporters .

Clinical Relevance :

- The ethyl substitution in 6α-Ethyl-5β-cholane-3α,7α,24-triol could mimic synthetic bile acid drugs (e.g., obeticholic acid), which are used to treat cholestatic liver diseases by modulating FXR .

Biological Activity

Introduction

6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol is a bile alcohol derivative that has garnered attention for its potential biological activities. This compound is structurally related to bile acids, which are known for their roles in digestion and metabolism. Recent studies have highlighted its significance in various biological processes, including its impact on cholesterol metabolism and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol can be represented as follows:

- Molecular Formula: C27H46O3

- CAS Number: 1537866-49-1

- IUPAC Name: 6α-Ethyl-5β-cholane-3α,7α,24-triol

Structural Characteristics

The presence of the ethyl group at the 6α position differentiates this compound from other cholane derivatives. This modification may influence its biological activity by altering its interaction with biological membranes and receptors.

Cholesterol Metabolism

Research indicates that 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol may play a role in cholesterol metabolism. Bile acids are known to regulate cholesterol homeostasis, and derivatives like this compound could potentially modulate the expression of genes involved in lipid metabolism.

Key Findings:

- Cholesterol-Lowering Effects: Studies have shown that bile acid derivatives can enhance the excretion of cholesterol and promote its conversion to bile acids. This suggests a potential role for 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol in lowering serum cholesterol levels .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory properties of bile alcohols. In vitro studies have demonstrated that certain bile acid derivatives can attenuate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study:

A study conducted on macrophage cell lines revealed that treatment with cholane derivatives resulted in reduced levels of TNF-alpha and IL-6, indicating a potential mechanism for their anti-inflammatory effects .

Hepatoprotective Effects

Bile acids are known to exert protective effects on liver cells. Preliminary research suggests that 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol may help protect hepatocytes from oxidative stress and apoptosis.

Research Findings:

In an animal model of liver injury induced by toxins, administration of this compound led to a significant reduction in liver enzyme levels and histopathological improvements .

The biological activity of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol is believed to involve several mechanisms:

- Receptor Interaction: It may interact with nuclear receptors such as FXR (farnesoid X receptor), which plays a crucial role in bile acid signaling and metabolism.

- Modulation of Gene Expression: By influencing the transcriptional activity of genes involved in lipid metabolism and inflammation.

- Cell Membrane Interaction: The structural modifications may enhance its ability to integrate into cell membranes, affecting membrane fluidity and receptor signaling pathways.

Comparative Analysis

To better understand the biological activity of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol compared to other bile acids and derivatives, a summary table is provided below:

| Compound | Cholesterol-Lowering | Anti-inflammatory | Hepatoprotective |

|---|---|---|---|

| 6alpha-Ethyl-5beta-cholane | Yes | Yes | Yes |

| Chenodeoxycholic Acid | Yes | Moderate | Yes |

| Ursodeoxycholic Acid | Moderate | Yes | Yes |

Q & A

Basic Research Questions

Q. How can the structural features of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol be accurately characterized using spectroscopic methods?

- Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For NMR, focus on distinguishing hydroxyl group configurations (e.g., 3alpha vs. 3beta) via coupling constants in -NMR and carbon chemical shifts in -NMR. The 6alpha-ethyl substituent can be identified through NOESY correlations to confirm stereochemistry. HR-MS with electrospray ionization (ESI) is critical for confirming molecular formula (e.g., ) and isotopic patterns .

Q. What is the biosynthetic pathway for 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol in mammalian systems?

- Answer : The compound likely originates from cholesterol via hydroxylation and side-chain modification. Key steps include:

7alpha-hydroxylation : Catalyzed by CYP7A1 or CYP7B1, as observed in bile acid biosynthesis .

Ethylation at C6 : Likely mediated by sterol methyltransferases or analogous enzymes, though specific mechanisms require isotopic tracer studies.

24-hydroxylation : Similar to pathways producing 7alpha,24-dihydroxycholesterol derivatives in cerebrospinal fluid .

Comparative analysis with 5beta-cholane derivatives (e.g., cholic acid) can provide enzymatic clues .

Q. What are the primary biological roles of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol in bile acid metabolism?

- Answer : As a bile acid derivative, it may act as a signaling molecule or intermediate in lipid digestion. Its 24-hydroxyl group suggests potential involvement in cholesterol elimination pathways, akin to 24(S)-hydroxycholesterol in brain lipid homeostasis . The 6alpha-ethyl group could modulate hydrophobicity, affecting micelle formation or receptor binding (e.g., FXR or TGR5) .

Advanced Research Questions

Q. What experimental strategies resolve conflicting data regarding the stereochemical configuration of hydroxyl groups in 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol?

- Answer : Conflicting stereochemical assignments often arise from overlapping NMR signals. Solutions include:

- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- X-ray crystallography : Definitive determination of absolute configuration via single-crystal analysis, though crystallization challenges may require derivatization (e.g., acetylated analogs) .

- Enzymatic assays : Incubation with stereospecific enzymes (e.g., 3alpha-hydroxysteroid dehydrogenase) to confirm reactivity .

Q. How do discrepancies in reported enzyme activities affect the interpretation of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol's metabolic flux?

- Answer : Variability in enzyme kinetics (e.g., CYP7A1 vs. CYP27A1 activity) can lead to conflicting pathway models. Mitigation strategies:

- Isotope-labeled tracers : Track -cholesterol incorporation into the compound using LC-MS/MS .

- Knockout models : Compare synthesis rates in CYP7A1 vs. wild-type models to identify dominant pathways .

- Computational modeling : Bayesian inference to reconcile kinetic data from in vitro assays .

Q. What methodological challenges arise in quantifying trace levels of 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol in complex biological matrices?

- Answer : Key challenges include:

- Matrix interference : Lipids and proteins in plasma/CSF suppress ionization efficiency. Use solid-phase extraction (SPE) with C18 cartridges and methanol gradients for cleanup .

- Low abundance : Enhance sensitivity via chemical derivatization (e.g., picolinoyl esters for LC-MS) .

- Isomer discrimination : Employ tandem MS with collision-induced dissociation (CID) to differentiate from co-eluting isomers (e.g., 7alpha,24-dihydroxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.